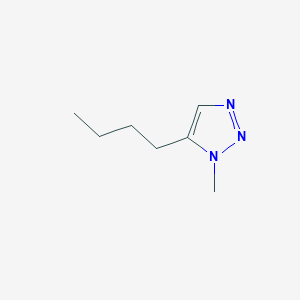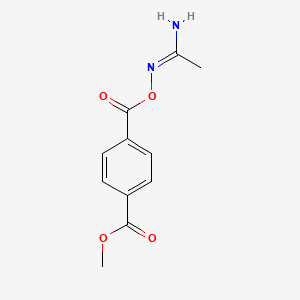
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propanol backbone. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a precursor compound, such as 2-(2,4-dinitrophenylthio)benzylamine, undergoes fluorination using dried potassium fluoride and Kryptofix 2.2.2 in dimethyl sulfoxide at elevated temperatures . This is followed by reduction with copper acetate and sodium borohydride in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups in precursor compounds can be reduced to amino groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol involves its interaction with specific molecular targets. For instance, in the context of PET imaging, the compound can bind to serotonin transporters, allowing for the visualization of these transporters in the brain . The presence of the amino, chloro, and fluorine groups enhances its binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-18F-ADAM): A PET radioligand with similar structural features and applications.
2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine (18F-ACF): Another compound used in PET imaging with comparable properties.
Uniqueness
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. Its ability to undergo various chemical reactions and its applications in imaging and therapeutic research highlight its versatility and importance in scientific studies.
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
2-(2-amino-4-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(2,13)5-3-7(11)6(10)4-8(5)12/h3-4,13H,12H2,1-2H3 |
InChIキー |
KTCPQGVFLYIBKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C=C1N)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)




![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

